![molecular formula C14H23BO4 B13031027 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane CAS No. 2304634-05-5](/img/structure/B13031027.png)
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[45]dec-6-en-7-yl)-1,3,2-dioxaborolane is a boron-containing compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method involves the reaction of 1,4-dioxaspiro[4.5]dec-6-en-7-ylboronic acid with pinacol in the presence of a dehydrating agent such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The boron center can undergo substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include boronic acids, borates, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and catalysis.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating the formation and cleavage of chemical bonds. This property is exploited in catalysis and organic synthesis to promote specific chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound has a similar boron-containing structure but with a pyrene core.
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound features a thiazole ring instead of the spirocyclic structure.
Uniqueness
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2304634-05-5 |
|---|---|
Molekularformel |
C14H23BO4 |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)11-6-5-7-14(10-11)16-8-9-17-14/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
LXRNKXAAEITDRF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCC2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


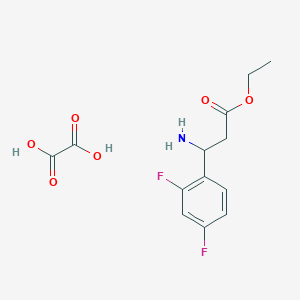
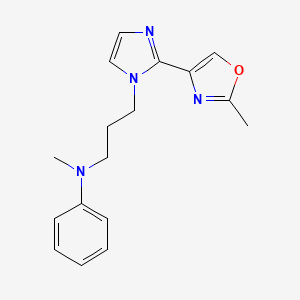

![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
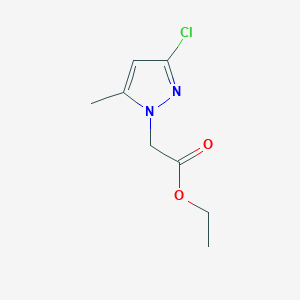
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
![2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)
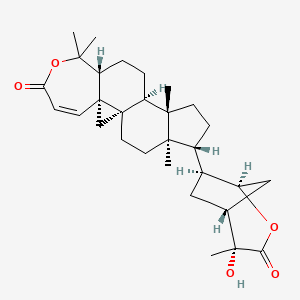
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
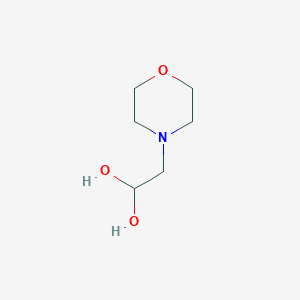
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
